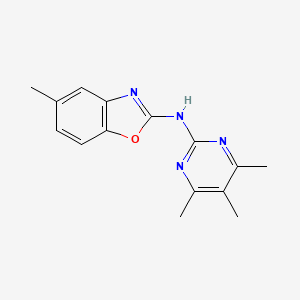
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-(4,5,6-trimethyl-2-pyrimidinyl)-1,3-benzoxazol-2-amine is a benzoxazole.
Scientific Research Applications
Synthesis and Structural Characterization :
- Smicius et al. (2002) investigated the synthesis of related compounds and their cyclisation to different derivatives. They focused on the reactions involving 5-methylpyrimidinyl compounds and their transformation into other chemical structures (Smicius et al., 2002).
Antitumor Activities :
- Chu De-qing (2011) synthesized derivatives of the compound and evaluated their antitumor activities. This study highlighted the potential medical applications of these derivatives in oncology (Chu De-qing, 2011).
Antimicrobial Activities :
- Bektaş et al. (2007) conducted a study on the synthesis of novel derivatives and evaluated their antimicrobial activities. This research provides insights into the potential use of these compounds in addressing microbial infections (Bektaş et al., 2007).
Apoptosis Induction in Cancer Therapy :
- Kemnitzer et al. (2009) discovered derivatives of the compound as potent inducers of apoptosis, particularly in breast cancer cells. This indicates its potential application in cancer treatment (Kemnitzer et al., 2009).
Crystal Structure and Theoretical Studies :
- Murugavel et al. (2014) performed crystal structure analysis and density functional theory calculations on related compounds, providing valuable information about their molecular structure and electronic properties (Murugavel et al., 2014).
Synthesis of Modified Poly(ether–imide–amide)s :
- Toiserkani (2012) explored the synthesis of novel modified poly(ether–imide–amide)s with pendent benzazole units. This study contributes to the understanding of the application of these compounds in the field of polymer science (Toiserkani, 2012).
properties
Molecular Formula |
C15H16N4O |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
5-methyl-N-(4,5,6-trimethylpyrimidin-2-yl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C15H16N4O/c1-8-5-6-13-12(7-8)18-15(20-13)19-14-16-10(3)9(2)11(4)17-14/h5-7H,1-4H3,(H,16,17,18,19) |
InChI Key |
STPKWNFZSPUDJN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=C(C(=N3)C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)NC3=NC(=C(C(=N3)C)C)C |
solubility |
2.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



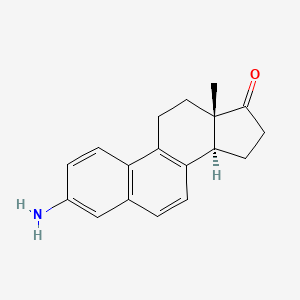
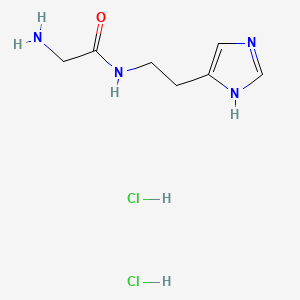
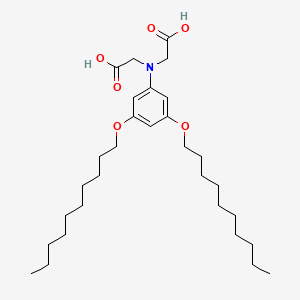
![3,7-Diazabicyclo[3.3.1]nonane](/img/structure/B1204008.png)



![Methyl [2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]formate](/img/structure/B1204017.png)

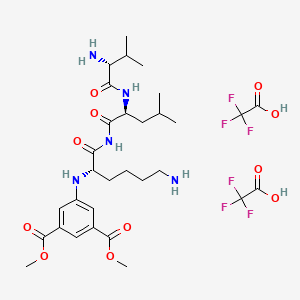
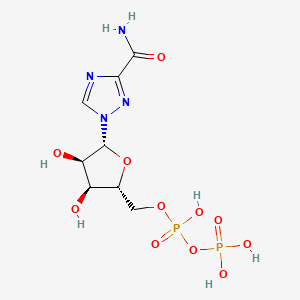
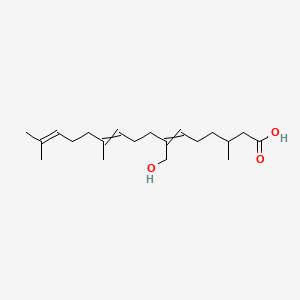
![N'-[3-(dimethylamino)propyl]-2-[5-[4-[N'-[3-(dimethylamino)propyl]carbamimidoyl]phenyl]furan-2-yl]-3H-benzimidazole-5-carboximidamide](/img/structure/B1204024.png)
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)